molecular formula C15H14ClNO2 B11118084 N-(4-chlorobenzyl)-2-phenoxyacetamide CAS No. 18861-22-8

N-(4-chlorobenzyl)-2-phenoxyacetamide

Cat. No.: B11118084
CAS No.: 18861-22-8
M. Wt: 275.73 g/mol
InChI Key: JZOWEHHZLPWPJR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-phenoxyacetamide is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an acetamide group linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-phenoxyacetamide typically involves the reaction of 4-chlorobenzyl chloride with phenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the phenoxyacetate ion, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed in substitution reactions.

Major Products Formed

    Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzylamine or 4-chlorobenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cell membrane components, disrupting cellular processes and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

18861-22-8

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)10-17-15(18)11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)

InChI Key

JZOWEHHZLPWPJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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